molecular formula C13H12ClNO B12107929 Benzenamine, 2-[(4-chlorophenoxy)methyl]- CAS No. 1016764-98-9

Benzenamine, 2-[(4-chlorophenoxy)methyl]-

Cat. No.: B12107929
CAS No.: 1016764-98-9
M. Wt: 233.69 g/mol
InChI Key: ZQENYLGVZPESLS-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(4-chlorophenoxy)methyl]- (IUPAC name: 2-[(4-chlorophenoxy)methyl]aniline) is an aromatic amine derivative characterized by a benzenamine core substituted with a 4-chlorophenoxymethyl group at the 2-position. The compound’s structure combines the reactivity of aniline with the electron-withdrawing effects of the 4-chlorophenoxy moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

1016764-98-9

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]aniline

InChI

InChI=1S/C13H12ClNO/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8H,9,15H2

InChI Key

ZQENYLGVZPESLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-[(4-chlorophenoxy)methyl]- typically involves the reaction of 2-aminobenzyl alcohol with 4-chlorophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Aminobenzyl alcohol+4-ChlorophenolBenzenamine, 2-[(4-chlorophenoxy)methyl]-\text{2-Aminobenzyl alcohol} + \text{4-Chlorophenol} \rightarrow \text{Benzenamine, 2-[(4-chlorophenoxy)methyl]-} 2-Aminobenzyl alcohol+4-Chlorophenol→Benzenamine, 2-[(4-chlorophenoxy)methyl]-

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 2-[(4-chlorophenoxy)methyl]- involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-[(4-chlorophenoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

Agrochemical Applications

Benzenamine, 2-[(4-chlorophenoxy)methyl]- has been recognized for its herbicidal properties. It is commonly used in formulations aimed at controlling weeds in agricultural settings.

Herbicidal Formulations

  • Mechanism of Action : The compound acts pre-emergence, meaning it is applied before the emergence of weeds. It is absorbed through the soil by the roots of the plants, providing effective weed control without direct leaf uptake .
  • Formulation Types : Typical formulations include capsule suspensions and suspension concentrates that enhance its effectiveness in various soil types .
Formulation Type Description
Capsule Suspension (CS)A formulation that allows for controlled release.
Suspension Concentrate (SC)A concentrated liquid formulation for easy application.

Medicinal Chemistry

Research has indicated potential therapeutic applications of benzenamine derivatives in medicinal chemistry. Its structural features allow for modifications that can lead to novel drug candidates.

Case Studies

  • A study highlighted the synthesis of benzimidazole derivatives from benzenamine compounds, which were evaluated as selective neuropeptide Y receptor antagonists . This indicates a pathway for developing drugs targeting specific receptors involved in various physiological processes.

Potential Therapeutic Uses

  • Neuropeptide Y Receptor Antagonism : The modulation of neuropeptide Y receptors could have implications in treating conditions such as obesity and anxiety disorders.

Material Science

The compound's chemical structure lends itself to applications in material science, particularly in the development of polymers and coatings.

Polymer Applications

  • Research has explored the incorporation of benzenamine derivatives into polymer matrices to enhance mechanical properties and thermal stability. These materials could be utilized in various industrial applications where durability is essential.

Toxicological Studies

  • Various studies have been conducted to assess the irritancy and sensitization potential of compounds related to benzenamine . For example, formulations containing similar compounds were evaluated for skin irritation and ocular toxicity, providing insights into their safety for human exposure.
Study Focus Findings
Skin IrritationMild irritancy observed with specific formulations.
Ocular ToxicityNo significant irritation noted after controlled exposure.

Mechanism of Action

The mechanism of action of Benzenamine, 2-[(4-chlorophenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(4-chlorophenoxy)methyl]aniline to structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues with 4-Chlorophenoxy Groups

2.1.1 5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
  • Structure: A triazole-thiol derivative with a 4-chlorophenoxymethyl substituent.
  • Synthesis: Synthesized via cyclization of 2-(4-chlorophenoxy)acetohydrazide under alkaline conditions. Microwave-assisted methods (90°C, 15 min) achieved higher yields (e.g., 85–92%) compared to conventional heating .
  • Key Differences : The triazole ring introduces heterocyclic stability and sulfur-based reactivity, unlike the aniline core of the target compound.
2.1.2 3-Amino-7-chloro-2-((2,4-dichlorophenoxy)methyl)-3H-quinazolin-4-one (4i)
  • Structure: A quinazolinone derivative with dual chlorine substitution on the phenoxy group.
  • Physicochemical Data :
    • ¹H-NMR : δ 6.85–7.50 (aromatic protons), δ 5.20 (CH₂O), δ 8.10 (NH₂).
    • IR : 1680 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (NH₂).
  • Applications: Demonstrates antimicrobial activity, highlighting the role of halogenated phenoxy groups in bioactive molecules .
2.1.3 1-[Bis(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (26)
  • Structure: A propanolamine derivative with bis(4-chlorobenzyl) and 4-chlorophenoxy groups.
  • Synthesis: Reacted bis(4-chlorobenzyl)amine with 2-[(4-chlorophenoxy)methyl]oxirane.
  • Purity : 99.45% (HPLC), indicating high synthetic efficiency .

Functional Analogues with Similar Reactivity

2.2.1 N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine (4-¹⁸F-ADAM)
  • Structure : A fluorinated aniline derivative with a benzylamine side chain.
  • Applications : PET radioligand for serotonin transporters (SERT), showing high selectivity (SERT affinity: IC₅₀ = 0.081 nM) .
  • Key Differences: Fluorine substitution and sulfur-based linkages enable distinct pharmacokinetic profiles compared to chlorophenoxy derivatives.
2.2.2 Benzenamine, 4-chloro-2-nitro-N-phenyl
  • Structure : A nitro-substituted aniline with a 4-chloro-N-phenyl group.
  • Properties: Molecular weight = 248.66 g/mol; IR: 1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • Key Differences : Nitro groups enhance electrophilicity but reduce stability under reducing conditions.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity (%) Key Spectral Data (IR/NMR)
2-[(4-Chlorophenoxy)methyl]aniline (target) C₁₃H₁₂ClNO 233.70 -NH₂, -O-C₆H₄-Cl N/A N/A (inferred: ~3300 cm⁻¹ NH₂, ~1250 cm⁻¹ C-O)
5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol C₁₅H₁₂ClN₃OS 317.80 -SH, triazole 85–92 2560 cm⁻¹ (S-H), 1600 cm⁻¹ (C=N)
1-[Bis(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (26) C₂₃H₂₂Cl₃NO₂ 468.78 -OH, tertiary amine 99.45 δ 3.50–4.10 (CH₂), δ 7.20–7.40 (Ar-H)
3-Amino-7-chloro-2-((2,4-dichlorophenoxy)methyl)-3H-quinazolin-4-one (4i) C₁₅H₁₀Cl₃N₃O₂ 370.62 -NH₂, quinazolinone >95 δ 5.20 (CH₂O), 1680 cm⁻¹ (C=O)

Biological Activity

Benzenamine, 2-[(4-chlorophenoxy)methyl]-, also known as 4-chlorophenylmethylbenzamine, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzenamine core substituted with a chlorophenoxy group. Its chemical structure can be represented as follows:

C8H10ClO(Molecular Weight 171 62 g mol)\text{C}_8\text{H}_{10}\text{ClO}\quad (\text{Molecular Weight 171 62 g mol})

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that derivatives of benzenamine compounds exhibit notable antimicrobial properties. A study demonstrated that compounds with phenoxy methyl substitutions showed moderate activity against various bacteria and fungi. The effectiveness varied depending on the specific substituents present on the benzenamine structure .

Microorganism Activity Level
Escherichia coliModerate
Staphylococcus aureusModerate
Candida albicansLow

2. Anticancer Potential

Several studies have explored the anticancer properties of benzenamine derivatives. For instance, compounds similar to benzenamine, particularly those with halogen substitutions, have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

3. Anti-inflammatory Effects

Benzenamine derivatives have been identified as having anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .

The biological activity of benzenamine is attributed to several mechanisms:

  • Receptor Interaction : Some derivatives act as antagonists at neuropeptide Y (NPY) Y1 receptors, influencing neurogenic inflammation and pain pathways .
  • Enzyme Inhibition : Inhibition of COX enzymes contributes to its anti-inflammatory effects.
  • DNA Interaction : Certain derivatives exhibit DNA intercalation properties, leading to disruptions in replication and transcription processes in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of novel benzimidazole derivatives related to benzenamine. These compounds were tested for their ability to inhibit tumor growth in vivo, demonstrating significant reductions in tumor size compared to controls .

Toxicological Considerations

While exploring the biological activity, it is essential to consider potential toxicological effects. Studies have indicated that high doses may lead to adverse effects including hepatotoxicity and nephrotoxicity in animal models . Long-term exposure assessments are necessary to establish safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzenamine, 2-[(4-chlorophenoxy)methyl]-?

  • Methodology : A viable approach involves nucleophilic ring-opening of epoxide intermediates. For example, 2-[(4-chlorophenoxy)methyl]oxirane (an epoxide) can react with amines under mild conditions (e.g., in THF at 50–60°C) to yield target compounds. Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for purification .
  • Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold). Optimize stoichiometry to minimize byproducts like unreacted epoxide or dimerization.

Q. How can structural characterization of this compound be performed?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the 4-chlorophenoxy group (e.g., aromatic protons at δ 6.8–7.2 ppm, methylene protons adjacent to oxygen at δ 4.2–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS can validate molecular weight (e.g., expected [M+H]+^+ for C13_{13}H11_{11}ClN2_2O2_2: ~263.05 Da). Cross-reference with NIST spectral libraries for fragmentation patterns .

Q. What safety protocols are critical for handling this compound?

  • Regulatory Guidelines : Classify the compound under OSHA’s Hazard Communication Standard (HCS 2012) due to potential amine toxicity. Use fume hoods for synthesis and PPE (gloves, lab coats). Dispose of waste via EPA-approved methods for chlorinated organics .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

  • Approach :

  • Crippen Method : Estimate logPP (lipophilicity) using fragment-based contributions. For 4-chlorophenoxy groups, the fragment value is +1.02, while benzenamine contributes -0.67 .
  • Joback Method : Calculate critical properties (e.g., boiling point) via group contributions. The 4-chlorophenoxy group adds 28.5°C to the base benzeneamine value .
    • Validation : Compare predictions with experimental data (e.g., reduced-pressure boiling points from Aldrich or Frinton Laboratories ).

Q. What strategies resolve contradictions in reported bioactivity data for derivatives?

  • Case Study : Derivatives with 4-chlorophenoxy groups (e.g., ATF4 inhibitors in ) show variable IC50_{50} values due to stereoelectronic effects.

  • Experimental Design : Perform comparative SAR studies using halogen-substituted analogs. Measure binding affinity via SPR or fluorescence polarization assays.
  • Data Analysis : Use multivariate regression to correlate substituent electronegativity (Hammett σ constants) with activity .

Q. How does the compound’s stability under varying pH conditions impact formulation?

  • Degradation Studies :

  • Accelerated Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Analyze degradation products via LC-MS.
  • Findings : Amine groups are prone to hydrolysis at pH <3, forming chlorophenol derivatives. Stabilize formulations with antioxidants (e.g., BHT) in neutral to slightly acidic media .

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